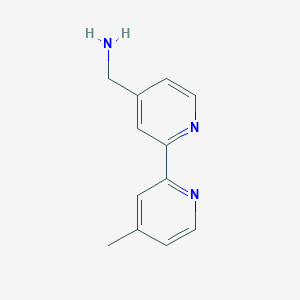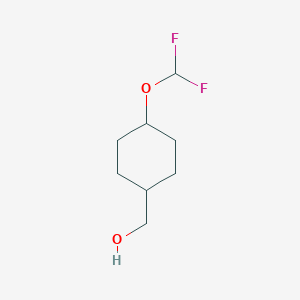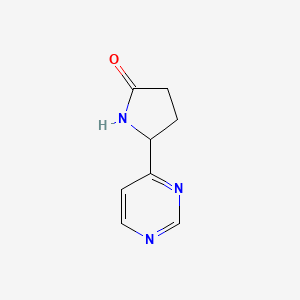
5-(Pyrimidin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Another method involves a multi-component reaction with solvent participation, such as the Ugi/olefination reaction, which constructs pyrrolidin-5-one-2-carboxamides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through optimization of reaction conditions and the use of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Substitution: Functionalization of preformed pyrrolidine rings.
Cyclization: Formation of pyrrolidin-2-ones from acyclic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants, acids, and bases. For example, the selective synthesis of pyrrolidin-2-ones often employs specific oxidants and additives to achieve desired selectivity .
Major Products
The major products formed from these reactions are pyrrolidin-2-ones and their derivatives, which are valuable intermediates in the synthesis of bioactive compounds .
Scientific Research Applications
5-(Pyrimidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolidinone derivatives have been shown to exhibit activity against various biological targets, including enzymes and receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Pyrimidin-4-yl)pyrrolidin-2-one include:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Pyrrolidin-2,5-diones: Derivatives with potent biological activities.
Uniqueness
This compound is unique due to its fused pyrimidine and pyrrolidinone rings, which provide a distinct structural framework for exploring new biological activities and enhancing target selectivity in drug design .
Properties
IUPAC Name |
5-pyrimidin-4-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-2-1-7(11-8)6-3-4-9-5-10-6/h3-5,7H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVPUVNPXAGHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
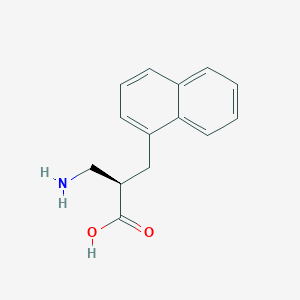
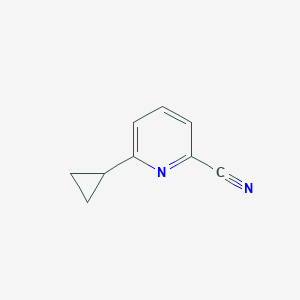
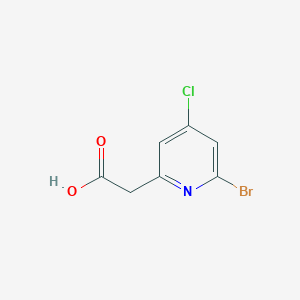
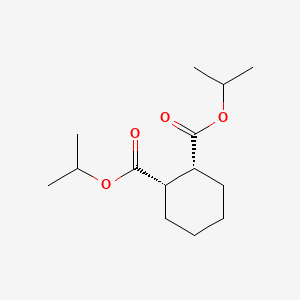
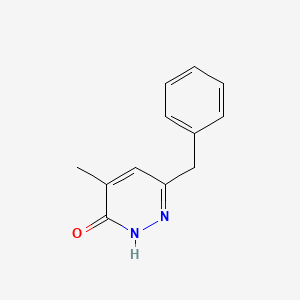
![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)
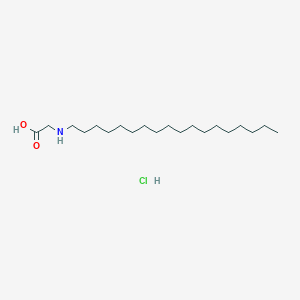

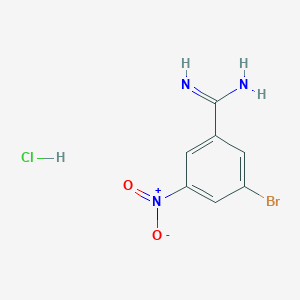
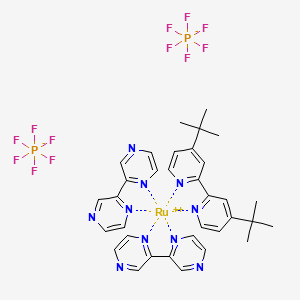
![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)
